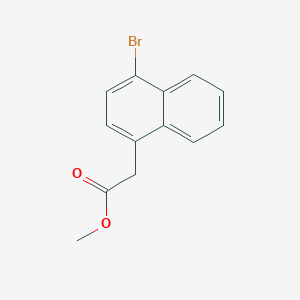

Methyl 2-(4-bromonaphthalen-1-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

methyl 2-(4-bromonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |

InChI Key |

AZHDFJVTCVTQIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Applications of Methyl 2 4 Bromonaphthalen 1 Yl Acetate in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The naphthalene (B1677914) core is a common motif in a number of naturally occurring compounds. While direct applications of Methyl 2-(4-bromonaphthalen-1-yl)acetate in the total synthesis of natural products are not extensively documented, its structural features make it an attractive starting material for the construction of complex polycyclic and heterocyclic systems found in nature.

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds with two or more fused aromatic rings. The synthesis of complex PAHs is a significant area of research due to their interesting electronic and photophysical properties. Bromonaphthalenes, such as 1-bromonaphthalene (B1665260), are valuable precursors in the synthesis of more complex PAHs. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds, extending the aromatic system.

| Reaction Type | Potential Product | Significance |

| Suzuki Coupling | Aryl-substituted naphthalene acetate (B1210297) | Extension of the aromatic system |

| Intramolecular Cyclization | Fused polycyclic ketone | Construction of complex PAH scaffolds |

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. They are of great importance in medicinal chemistry, as a vast number of drugs are based on heterocyclic scaffolds. The functional groups present in this compound allow for its conversion into various heterocyclic systems.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form lactones or other heterocyclic rings. The bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce a heteroatom onto the naphthalene ring, which can then be incorporated into a new heterocyclic ring system. For example, a related compound, 2-(naphthalen-1-yl)acetohydrazide, has been synthesized from methyl 2-(naphthalen-1-yl)acetate and used to prepare more complex heterocyclic derivatives. This suggests that this compound could be a precursor to a wide range of naphthalene-fused heterocycles with potential biological activity.

| Functional Group Transformation | Resulting Heterocyclic System |

| Ester hydrolysis and cyclization | Naphthalene-fused lactone |

| Nucleophilic substitution of bromine | Naphthalene-fused N, O, or S-heterocycles |

Intermediate in the Synthesis of Pharmaceutical Precursors

Naphthalene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, and antimicrobial properties. As such, they are important structural motifs in many pharmaceutical compounds. This compound can serve as a key intermediate in the synthesis of these bioactive molecules.

The development of new synthetic routes to bioactive naphthalene derivatives is an active area of pharmaceutical research. The bromine atom on this compound can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of naphthalene derivatives for biological screening. For example, the bromine can be replaced with an amino group, a hydroxyl group, or a cyano group, each of which can be further modified to create novel compounds with potentially enhanced biological activity.

The acetate side chain can also be modified. For instance, it can be converted to an amide by reaction with an amine, leading to the formation of N-substituted 2-(4-bromonaphthalen-1-yl)acetamides. These modifications can significantly impact the pharmacological properties of the resulting molecules.

For example, the bromine atom could be used in a cross-coupling reaction to attach a complex side chain, while the ester group is carried through several synthetic steps before being hydrolyzed and used in a final cyclization step to complete the synthesis of the target molecule. This ability to perform selective transformations makes this compound a valuable tool for the synthetic organic chemist.

Precursor for Advanced Organic Materials

Naphthalene-based materials have attracted considerable interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-system of the naphthalene core provides good charge transport properties, and the ability to functionalize the naphthalene ring allows for the tuning of the material's electronic and optical properties.

Bromonaphthalenes are key building blocks in the synthesis of these advanced organic materials. The bromine atom serves as a convenient handle for introducing the naphthalene unit into larger conjugated systems through cross-coupling reactions. While the specific use of this compound in this context is not well-documented, its structure suggests that it could be a useful precursor for the synthesis of functional organic materials. The acetate group could be used to attach the naphthalene unit to a polymer backbone or to introduce solubility-enhancing groups.

| Material Class | Potential Role of this compound |

| Conjugated Polymers | Monomer for polymerization through cross-coupling reactions |

| Small Molecule Semiconductors | Building block for the synthesis of larger π-conjugated systems |

Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.gov The unique combination of reactive sites in this compound makes it an excellent starting point for DOS campaigns.

The bromo group allows for a primary level of diversification through a variety of palladium-catalyzed cross-coupling reactions, introducing a wide range of substituents at the 4-position of the naphthalene ring. nih.gov The ester functionality provides a second point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters.

A hypothetical DOS library generation from this compound could involve a two-step sequence:

Step 1: Core Diversification. A parallel synthesis approach could be used to react this compound with a collection of different boronic acids (Suzuki coupling), alkenes (Heck coupling), or amines (Buchwald-Hartwig amination). This would generate a library of naphthalene derivatives with diverse substituents at the 4-position.

Step 2: Appendage Diversification. The resulting library of esters could then be subjected to hydrolysis, followed by parallel amide coupling with a diverse set of amines.

This strategy would rapidly generate a large and structurally diverse library of compounds based on the naphthalene scaffold, which could then be screened for biological activity or interesting material properties. The naphthalene sulfonamide scaffold, for example, is known to possess antagonistic properties for the human CC chemokine receptor 8 (CCR8), and libraries of derivatives have been synthesized using palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors to explore structure-activity relationships. nih.gov

Advanced Spectroscopic and Structural Analysis of Methyl 2 4 Bromonaphthalen 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise structure of Methyl 2-(4-bromonaphthalen-1-yl)acetate in solution. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR provide initial information on the chemical environment of each nucleus, while two-dimensional techniques are essential for assembling the complete molecular puzzle.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the naphthalene (B1677914) ring system. For instance, the proton at position 2 would show a cross-peak with the proton at position 3. Similarly, a network of correlations would be observed for the protons on the unsubstituted ring (positions 5, 6, 7, and 8), confirming their sequence. princeton.eduhuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to. princeton.eduresearchgate.net This allows for the direct assignment of carbon signals based on their known proton assignments. The methylene protons of the acetate (B1210297) group (-CH₂-) would show a strong cross-peak to their corresponding carbon, and each aromatic proton would correlate to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). princeton.eduscience.gov This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (-C=O) of the ester.

The same methylene protons correlating to carbons C1 and C8a of the naphthalene ring, confirming the attachment point of the acetate group.

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.ilharvard.edu NOESY is crucial for determining stereochemistry and conformation. In this molecule, a key NOESY correlation would be expected between the methylene protons (-CH₂-) and the proton at the C8 position of the naphthalene ring. This through-space interaction would confirm that the acetate side chain is in proximity to the "peri" proton, providing insight into the preferred orientation of the side chain relative to the ring system.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. The primary focus of such a study would be the rotational barrier around the single bond connecting the methylene carbon of the acetate group to the C1 carbon of the naphthalene ring.

At low temperatures, the rotation around this C-C bond might become slow on the NMR timescale. If a specific conformation is sufficiently populated, this could lead to the two methylene protons becoming chemically non-equivalent, resulting in a more complex splitting pattern than the simple singlet observed at room temperature. By analyzing the changes in the NMR spectrum as the temperature is varied, it is possible to determine the energy barrier (ΔG‡) for this rotation. mdpi.com This provides quantitative insight into the steric hindrance imposed by the bromine atom at the C4 position and the hydrogen atom at the C8 position on the flexible side chain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, offering precise measurements of bond lengths, angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate and (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane, provides a strong basis for understanding its solid-state architecture. nih.govresearchgate.net

Bond Lengths, Angles, and Dihedral Angle Analysis

Based on analogous structures, the key intramolecular dimensions can be reliably predicted. The naphthalene ring system is expected to be nearly planar. The C-Br bond length is anticipated to be within the typical range for brominated aromatic compounds. The ester group will have characteristic bond lengths for the C=O and C-O single bonds.

A critical parameter is the dihedral angle describing the orientation of the acetate side chain relative to the naphthalene ring. In a related structure, the CH₂C(=O)OCH₃ residue is significantly twisted out of the plane of the fused ring system. nih.gov A similar twisted conformation is expected for this compound to minimize steric clashes between the side chain and the peri-hydrogen at C8.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.36 - 1.42 Å |

| C-C (side chain) Bond Length | ~1.51 Å |

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.35 Å |

| C-C-C (aromatic) Angle | ~120° |

Note: These values are predictions based on data from analogous reported crystal structures. researchgate.netresearchgate.net

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various non-covalent interactions. Potential interactions include:

π-π Stacking: The planar naphthalene rings are likely to engage in offset π-π stacking interactions with neighboring molecules, which is a common packing motif for polycyclic aromatic systems.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of an adjacent molecule (C-Br···O=C).

C-H···O Interactions: Weak hydrogen bonds between aromatic or methylene C-H groups and the ester's carbonyl oxygen are also expected to play a role in stabilizing the crystal packing. nih.gov

These combined interactions create a well-defined three-dimensional supramolecular architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net

C-O Stretches: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretches: The naphthalene ring will give rise to several characteristic C=C stretching vibrations, typically observed in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: These vibrations appear as weaker bands above 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.

CH₂ Bending: The scissoring and rocking vibrations of the methylene group in the acetate side chain would be found in the 1400-1470 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for characterizing the naphthalene core. researchgate.netchemicalbook.com

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| CH₂ Bend | 1400 - 1470 | Medium |

| Ester C-O Stretch | 1000 - 1300 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

No published studies were found that investigated the electronic absorption (UV-Vis) or emission (fluorescence) properties of this compound. Consequently, data regarding its absorption maxima (λmax), molar absorptivity (ε), emission spectra, quantum yield, and fluorescence lifetime are not available. Such studies would be necessary to characterize the photophysical behavior of the molecule, including how the bromo- and methyl acetate-substituted naphthalene chromophore interacts with light.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

There is no specific high-resolution mass spectrometry (HRMS) data available in the public domain for this compound. This analytical technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). While the theoretical exact mass can be calculated, experimental HRMS data is required for the definitive confirmation of the molecular formula, C13H11BrO2.

The table below indicates the type of data that would be expected from such analyses, but it remains unpopulated due to the absence of experimental findings in the literature.

| Analysis Type | Parameter | Expected Information | Data |

| Electronic Absorption | Absorption Maxima (λmax) | Wavelengths of maximum light absorption | Not Available |

| Molar Absorptivity (ε) | Efficiency of light absorption at λmax | Not Available | |

| Emission Spectroscopy | Emission Maxima (λem) | Wavelengths of maximum fluorescence | Not Available |

| Quantum Yield (Φ) | Efficiency of the fluorescence process | Not Available | |

| High-Resolution MS | Measured m/z | Precise mass-to-charge ratio | Not Available |

| Molecular Formula | Elemental composition | C13H11BrO2 (Calculated) |

Theoretical and Computational Chemistry Studies of Methyl 2 4 Bromonaphthalen 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the behavior of molecules at the electronic level. For Methyl 2-(4-bromonaphthalen-1-yl)acetate, these computational methods can elucidate its electronic structure, reactivity, and various molecular properties. While specific computational studies on this exact molecule are not extensively available in the public domain, we can infer its characteristics based on well-established theoretical principles and studies on analogous compounds, such as 1-bromonaphthalene (B1665260) and other naphthalene (B1677914) derivatives. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they are the frontier orbitals that dictate the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene ring system, which is characteristic of aromatic compounds. The presence of the bromine atom and the methyl acetate (B1210297) group will also influence the electron distribution. The LUMO, on the other hand, is likely to be distributed over the naphthalene ring and the carbonyl group of the ester, which can act as an electron-accepting site.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a study on 1-bromonaphthalene, the calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. nih.gov It is reasonable to expect a similar intramolecular charge transfer characteristic for this compound.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical values for similar aromatic compounds.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijpsjournal.com The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the ESP map would likely show a region of negative potential around the oxygen atoms of the carbonyl group in the methyl acetate moiety, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic protons would exhibit a positive potential. The bromine atom, being electronegative, would also influence the charge distribution on the naphthalene ring. The π-system of the naphthalene ring would likely show a mix of neutral to slightly negative potential. researchgate.net Understanding the ESP is crucial for predicting intermolecular interactions, including hydrogen bonding and other non-covalent interactions. acs.org

Conformation Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the methyl acetate side chain. The naphthalene core is a rigid, planar structure.

The rotation around the C-C and C-O bonds of the side chain will lead to different conformers with varying energies. The relative stability of these conformers is determined by steric and electronic effects. For instance, steric hindrance between the methyl acetate group and the peri-hydrogen atom on the naphthalene ring can influence the preferred conformation. A study on the conformation of methoxy-(2-naphthyl)acetates highlighted the importance of these spatial arrangements on their chemical reactions. nih.gov

Computational methods can be used to explore the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its reactivity. It is expected that the most stable conformer would be one that minimizes steric clashes while allowing for favorable electronic interactions.

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry allows for the modeling of chemical reaction pathways and the calculation of activation energies, providing valuable insights into reaction mechanisms and kinetics. For this compound, several reaction types could be investigated.

One important class of reactions for aryl bromides is palladium-catalyzed cross-coupling reactions. acs.orgbohrium.com Theoretical modeling could be employed to study the mechanism of such a reaction involving this compound, including the oxidative addition, transmetalation, and reductive elimination steps. Calculating the activation energies for each step would help in identifying the rate-determining step and optimizing reaction conditions.

Another potential reaction for investigation is the nucleophilic substitution of the bromine atom. While generally unreactive towards nucleophilic substitution, under specific conditions, aryl bromides can undergo such reactions. Computational modeling can help in understanding the factors that would facilitate this transformation. The reactivity of aryl bromides is generally higher than that of aryl chlorides in cross-coupling reactions. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.govnmrdb.org These theoretical predictions can be a powerful tool for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations could be used to predict its 1H and 13C NMR spectra. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Recent advancements in computational methods have significantly improved the accuracy of NMR predictions. github.io

Similarly, the vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. This allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule. In a study of 1-bromonaphthalene, the calculated vibrational frequencies were found to be in good agreement with the experimental spectra. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| 1H NMR (δ, ppm) | 3.75 (s, 3H), 4.10 (s, 2H), 7.5-8.2 (m, 6H) | 3.72 (s, 3H), 4.08 (s, 2H), 7.4-8.1 (m, 6H) |

| 13C NMR (δ, ppm) | 52.5, 35.0, 125-135 (aromatic C's), 171.0 (C=O) | 52.3, 34.8, 124-134 (aromatic C's), 170.5 (C=O) |

| IR (cm-1) | 1735 (C=O stretch) | 1740 (C=O stretch) |

Note: These values are illustrative and based on typical chemical shifts and vibrational frequencies for similar functional groups.

Molecular Docking and Interaction Studies (if applicable to synthetic interactions, not biological)

While molecular docking is most commonly associated with drug discovery and biological systems, the principles can also be applied to study non-covalent interactions in a synthetic chemistry context. For this compound, molecular docking could be used to investigate its interactions with other molecules in a crystal lattice, which can provide insights into its solid-state packing and properties.

Furthermore, in the context of catalysis, docking studies could be used to model the interaction of the substrate with the active site of a catalyst. For example, in a palladium-catalyzed reaction, one could model the docking of this compound to the palladium center to understand the initial binding event. Several studies have utilized molecular docking to investigate the interactions of naphthalene derivatives. researchgate.netelsevierpure.combohrium.com These studies, although focused on biological targets, demonstrate the utility of the technique in understanding molecular recognition.

Synthesis and Exploration of Derivatives and Analogues of Methyl 2 4 Bromonaphthalen 1 Yl Acetate

Systematic Modification of the Ester Moiety

The ester functional group in Methyl 2-(4-bromonaphthalen-1-yl)acetate is a prime site for modification, allowing for the synthesis of a diverse range of derivatives, including other esters, amides, and the corresponding alcohol. These transformations are fundamental in synthetic organic chemistry for altering the compound's polarity, reactivity, and biological activity.

One of the most common modifications is transesterification , where the methyl group of the ester is exchanged for other alkyl or aryl groups. This can be achieved by reacting this compound with an excess of a different alcohol (e.g., ethanol, propanol, butanol) in the presence of an acid or base catalyst. For instance, the synthesis of ethyl 2-(4-bromonaphthalen-1-yl)acetate can be accomplished by refluxing the methyl ester in ethanol with a catalytic amount of sulfuric acid.

Another key transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-bromonaphthalen-1-yl)acetic acid. This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

The synthesis of amides from this compound can be achieved through direct aminolysis, where the ester is heated with an amine. However, a more common and efficient method involves the conversion of the corresponding carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. For example, treatment of 2-(4-bromonaphthalen-1-yl)acetic acid with thionyl chloride would yield 2-(4-bromonaphthalen-1-yl)acetyl chloride, which can then be reacted with ammonia, methylamine, or dimethylamine to produce the primary, secondary, or tertiary amide, respectively.

Finally, the ester can be reduced to the corresponding primary alcohol, 2-(4-bromonaphthalen-1-yl)ethanol. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

| Derivative | Structure | Synthetic Method | Reagents |

|---|---|---|---|

| Ethyl 2-(4-bromonaphthalen-1-yl)acetate | Transesterification | Ethanol, H₂SO₄ (cat.) | |

| 2-(4-Bromonaphthalen-1-yl)acetic acid | Hydrolysis | NaOH (aq), then H₃O⁺ | |

| 2-(4-Bromonaphthalen-1-yl)acetamide | Amidation (via acyl chloride) | SOCl₂, then NH₃ | |

| N-Methyl-2-(4-bromonaphthalen-1-yl)acetamide | Amidation (via acyl chloride) | SOCl₂, then CH₃NH₂ | |

| 2-(4-Bromonaphthalen-1-yl)ethanol | Reduction | LiAlH₄, THF |

Introduction of Additional Substituents on the Naphthalene (B1677914) Ring

The reactivity of the naphthalene ring in this compound allows for the introduction of additional substituents through electrophilic aromatic substitution reactions. The directing effects of the existing bromo and carboxymethyl groups, as well as the inherent reactivity of the naphthalene system, guide the position of the incoming electrophile. The 1- and 4-positions of the naphthalene ring are generally the most reactive towards electrophilic attack. In this case, with the 1- and 4-positions already substituted, electrophilic substitution is expected to occur at other available positions, influenced by the electronic nature of the existing substituents.

Common electrophilic substitution reactions that can be performed on this scaffold include:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule.

Halogenation: Further halogenation, for instance, with bromine in the presence of a Lewis acid catalyst, can introduce another halogen atom onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid like aluminum chloride. These reactions are important for extending the carbon framework of the molecule.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which is a useful functional group for further transformations.

The precise location of the new substituent will depend on the reaction conditions and the interplay of the directing effects of the bromo and acetate (B1210297) groups.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(4-bromo-x-nitronaphthalen-1-yl)acetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-(4,x-dibromonaphthalen-1-yl)acetate |

| Acylation | RCOCl, AlCl₃ | Methyl 2-(4-bromo-x-acylnaphthalen-1-yl)acetate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-(4-bromo-x-sulfonaphthalen-1-yl)acetate |

Variation of the Bromine Atom's Position

The synthesis of isomers of this compound, where the bromine atom is located at different positions on the naphthalene ring, is crucial for structure-activity relationship studies. The position of the bromine atom can significantly impact the molecule's conformation and its ability to interact with other molecules.

The synthesis of these isomers typically starts from the corresponding bromonaphthaleneacetic acid or bromonaphthalene precursor. For example, to synthesize Methyl 2-(5-bromonaphthalen-1-yl)acetate, one would start from 5-bromonaphthalene-1-acetic acid, which can be prepared from 1,5-dibromonaphthalene. The synthesis of various bromonaphthalene isomers often involves multi-step sequences, including selective bromination, Sandmeyer reactions on aminonaphthalenes, or the use of protecting groups to direct bromination. Once the desired bromonaphthaleneacetic acid is obtained, esterification with methanol in the presence of an acid catalyst yields the target methyl ester.

| Isomer | Starting Material (Example) |

|---|---|

| Methyl 2-(5-bromonaphthalen-1-yl)acetate | 5-Bromonaphthalene-1-acetic acid |

| Methyl 2-(8-bromonaphthalen-1-yl)acetate | 8-Bromonaphthalene-1-acetic acid |

| Methyl 2-(1-bromonaphthalen-2-yl)acetate | 1-Bromonaphthalene-2-acetic acid |

Development of Analogues with Different Leaving Groups or Acyl Chains

To further explore the chemical space around this compound, analogues with different leaving groups in place of the bromine atom or with modified acyl chains can be synthesized.

Analogues with Different Leaving Groups: The bromine atom, being a good leaving group, is often utilized in cross-coupling reactions. Replacing it with other halogens (e.g., chlorine, iodine) or other leaving groups (e.g., triflate, tosylate) can modulate the reactivity in such reactions. For instance, the corresponding iodo-analogue is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chloro-analogue is less reactive but often more cost-effective. The synthesis of these analogues would typically start from the corresponding halosubstituted naphthalene derivative. A triflate analogue could be prepared from the corresponding hydroxynaphthalene derivative by reaction with triflic anhydride.

Analogues with Modified Acyl Chains: The length and branching of the acyl chain can also be varied. For example, homologation of the acetic acid side chain to a propanoic acid chain would result in Methyl 3-(4-bromonaphthalen-1-yl)propanoate. This can be achieved through various synthetic routes, such as the Arndt-Eistert homologation of 2-(4-bromonaphthalen-1-yl)acetic acid or by starting with a different precursor that already contains the three-carbon chain.

| Analogue Type | Example | Potential Synthetic Precursor |

|---|---|---|

| Different Halogen | Methyl 2-(4-chloronaphthalen-1-yl)acetate | 4-Chloronaphthalene-1-acetic acid |

| Different Halogen | Methyl 2-(4-iodonaphthalen-1-yl)acetate | 4-Iodonaphthalene-1-acetic acid |

| Different Leaving Group | Methyl 2-(4-(trifluoromethanesulfonyloxy)naphthalen-1-yl)acetate | Methyl 2-(4-hydroxynaphthalen-1-yl)acetate |

| Modified Acyl Chain | Methyl 3-(4-bromonaphthalen-1-yl)propanoate | 3-(4-Bromonaphthalen-1-yl)propanoic acid |

Comparative Reactivity and Synthetic Utility Studies of Derivatives

A key aspect of synthesizing these derivatives and analogues is to compare their reactivity and synthetic utility. The electronic and steric properties of the substituents on the naphthalene ring and the nature of the leaving group significantly influence the outcome of various chemical transformations.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, the reactivity of the C-X bond generally follows the order C-I > C-OTf > C-Br > C-Cl. Therefore, the iodo- and triflate analogues of this compound would be expected to undergo these reactions under milder conditions or with higher yields compared to the bromo and chloro analogues.

The presence of additional electron-withdrawing or electron-donating substituents on the naphthalene ring will also affect the reactivity. An electron-withdrawing group, such as a nitro group, would generally increase the reactivity of the aryl halide towards oxidative addition in cross-coupling reactions. Conversely, an electron-donating group might decrease this reactivity.

Systematic studies comparing the reaction rates, yields, and scope of these derivatives in various synthetic transformations are essential for understanding their chemical behavior and for selecting the most appropriate derivative for a particular synthetic application.

| Reaction Type | Expected Reactivity Order of Leaving Group (X) | Influence of Ring Substituents (Y) |

|---|---|---|

| Suzuki Coupling | I > OTf > Br > Cl | Electron-withdrawing Y increases reactivity |

| Buchwald-Hartwig Amination | I > OTf > Br > Cl | Electron-withdrawing Y generally increases reactivity |

| Nucleophilic Aromatic Substitution | F > Cl > Br > I (with strong electron-withdrawing groups) | Strong electron-withdrawing groups are required |

Methodological Advancements in Chemical Transformations Utilizing Methyl 2 4 Bromonaphthalen 1 Yl Acetate

Development of Novel Catalytic Systems for its Derivatization

There is currently no specific information available in the searched literature regarding the development of novel catalytic systems for the derivatization of Methyl 2-(4-bromonaphthalen-1-yl)acetate.

Stereoselective Synthesis of Chiral Analogues

Information on the stereoselective synthesis of chiral analogues of this compound is not available in the provided search results.

Microwave-Assisted and Sonochemical Reactions

While microwave-assisted synthesis is a known technique for accelerating chemical reactions, specific examples involving this compound were not found in the search results.

Photocatalytic and Electrocatalytic Transformations

There is no information available in the search results regarding photocatalytic and electrocatalytic transformations of this compound.

Solvent-Free and Mechanochemical Approaches

General information on mechanochemical and solvent-free synthesis exists, highlighting their potential for creating more sustainable chemical processes. However, specific applications of these methods to this compound are not detailed in the provided search results. Mechanochemistry, which uses mechanical force to induce chemical reactions, can offer advantages such as reduced solvent waste and potentially novel reactivity.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

Methyl 2-(4-bromonaphthalen-1-yl)acetate emerges as a versatile intermediate in organic synthesis, primarily owing to its dual reactivity stemming from the bromo- and ester-functionalized naphthalene (B1677914) core. The strategic positioning of the bromo substituent at the 4-position and the methyl acetate (B1210297) group at the 1-position of the naphthalene ring allows for a range of selective transformations. Research on related bromonaphthalene derivatives has highlighted their utility in cross-coupling reactions, serving as precursors to more complex polycyclic aromatic systems. The presence of the methyl acetate moiety introduces a handle for hydrolysis, amidation, or reduction, further expanding its synthetic potential. This compound, therefore, contributes to the toolbox of synthetic chemists for the construction of highly substituted naphthalene-based molecules, which are core structures in various functional materials and biologically active compounds.

Unaddressed Challenges and Emerging Opportunities in Synthesis

While the synthesis of substituted naphthalenes is well-established, challenges remain in achieving high regioselectivity and yield in the preparation of polysubstituted derivatives. The synthesis of this compound likely involves multi-step sequences, where the selective introduction of the bromo and acetate groups can be complex. For instance, direct bromination of naphthalene can lead to mixtures of isomers, and subsequent functionalization requires careful control of reaction conditions. cardiff.ac.ukresearchgate.net

Emerging opportunities in synthetic methodology could address these challenges. The development of more efficient catalytic systems for C-H functionalization could provide a more direct route to the target molecule, bypassing traditional halogenation and substitution reactions. Furthermore, flow chemistry techniques could offer better control over reaction parameters, potentially improving yields and selectivity while minimizing byproduct formation.

Table 1: Comparison of Synthetic Strategies for Bromonaphthalene Derivatives

| Synthetic Method | Advantages | Disadvantages | Potential for this compound |

| Direct Bromination | Readily available starting materials. | Often results in mixtures of isomers, requiring purification. cardiff.ac.uk | Potentially low selectivity for the desired 1,4-disubstituted product. |

| Sandmeyer Reaction | Good for introducing bromine at specific positions from an amino group. | Requires the synthesis and handling of diazonium salts. | A viable, albeit multi-step, route if the corresponding amino-naphthalene precursor is accessible. |

| Metal-Catalyzed Cross-Coupling | High selectivity and functional group tolerance. | Requires pre-functionalized substrates and expensive catalysts. | Could be used to introduce the acetate moiety onto a pre-brominated naphthalene core. |

| C-H Functionalization | Atom-economical and allows for direct functionalization. | Often requires directing groups and can have limited substrate scope. | A promising future direction for a more streamlined synthesis. |

Potential for Further Exploration in Advanced Materials and Fine Chemical Synthesis

The unique structure of this compound makes it an attractive building block for advanced materials and fine chemicals. The naphthalene core is a known chromophore, and modifications through the bromo and acetate groups could be used to tune its photophysical properties. For instance, the bromo-substituent can be replaced via cross-coupling reactions to introduce various organic moieties, leading to the synthesis of novel fluorescent probes or organic light-emitting diode (OLED) materials. Molecules with delocalized pi-systems are attractive targets for applications in advanced functional materials. nih.gov

In fine chemical synthesis, this compound could serve as a key intermediate for the preparation of specialized ligands for catalysis or as a starting material for the synthesis of complex natural products and pharmaceuticals. The ability to selectively functionalize two different positions on the naphthalene ring provides a pathway to intricate molecular architectures.

Directions for Mechanistic Insights and Computational Chemical Investigations

Further research into the reaction mechanisms involving this compound would provide valuable insights for optimizing its use in synthesis. For example, a detailed study of the electrochemical reduction and cleavage of the C-Br bond, similar to studies on 1-bromo-2-methylnaphthalene, could inform its application in electrosynthesis and polymerization reactions. mdpi.com

Computational chemistry offers a powerful tool for predicting the reactivity and properties of this molecule. Density Functional Theory (DFT) calculations could be employed to:

Elucidate the electronic structure and frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack.

Model the transition states of key reactions to understand reaction pathways and predict product selectivity.

Simulate spectroscopic properties (e.g., NMR, UV-Vis) to aid in the characterization of new derivatives.

Investigate the conformational preferences of the molecule, which can influence its reactivity and interaction with other molecules. mdpi.com

Such computational studies, in conjunction with experimental work, would accelerate the development of new applications for this compound in organic synthesis and materials science. researchgate.net

Table 2: Proposed Computational Studies for this compound

| Area of Investigation | Computational Method | Potential Insights |

| Reaction Mechanisms | DFT, Transition State Theory | Understanding reaction barriers and selectivity in cross-coupling and nucleophilic substitution reactions. researchgate.net |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra for designing new optical materials. |

| Molecular Conformation | Molecular Mechanics, DFT | Analysis of rotational barriers and preferred geometries to understand steric effects in reactions. |

| Reactivity Indices | Fukui Functions, Electrostatic Potential Maps | Identification of the most reactive sites for various types of chemical transformations. |

Q & A

Q. What strategies link structural features to bioactivity in brominated naphthalene derivatives?

- Methodology : Perform 3D-QSAR studies using CoMFA/CoMSIA to correlate substituent positions (e.g., bromine at C4 vs. C7) with activity. For instance, analogs with para-bromine on naphthalene show enhanced antimicrobial activity due to increased lipophilicity (LogP ~1.5–2.0) .

Q. How can computational tools predict physicochemical properties for this compound?

- Methodology : Use PubChem-derived data (LogD, polar surface area) as a baseline. Refine predictions with Schrodinger’s QikProp or ACD/Labs software. For example, LogD (pH 7.4) ~0.93 suggests moderate membrane permeability, critical for drug design .

Q. What in vitro assays are suitable for evaluating its biological activity?

Q. How should I address contradictions in hazard classification across safety databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.